Cas no 25027-73-0 (N-(4-(Aminomethyl)phenyl)acetamide hydrochloride)
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- N-(4-(Aminomethyl)phenyl)acetamide hydrochloride
- Acetamide, N-[4-(aminomethyl)phenyl]-, monohydrochloride
- N-[4-(aminomethyl)phenyl]acetamide hydrochloride
- 4-(acetamido)benzylamine hydrochloride
- 4-acetamidobenzylamine hydrochloride
- AC1Q38YB
- AG-E-75418
- AGN-PC-01GPI0
- CTK8G1450
- EN300-26838
- hydrochloride
- SureCN8649176
- AK144131
- N-(4-(Aminomethyl)phenyl)acetamide HCl
- AX8142528
- ST2407375
- 4-acetamidobenzylamine hydrochloride, AldrichCPR
- N-[4-(aminomethyl)phenyl]acetamide;hydrochlorid
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- MDL: MFCD06656043
- Inchi: 1S/C9H12N2O.ClH/c1-7(12)11-9-4-2-8(6-10)3-5-9;/h2-5H,6,10H2,1H3,(H,11,12);1H
- InChI Key: XRMOGBIMJARNHT-UHFFFAOYSA-N
- SMILES: Cl.O=C(C)NC1C=CC(CN)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 151
- Topological Polar Surface Area: 55.1
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N192304-250mg |
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride |
25027-73-0 | 95% | 250mg |
¥299.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N192304-50mg |
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride |
25027-73-0 | 95% | 50mg |
¥158.90 | 2023-09-01 | |
| Alichem | A019064675-1g |
N-[4-(aminomethyl)phenyl]acetamide hydrochloride |
25027-73-0 | 95% | 1g |
$198.08 | 2023-09-02 | |
| Alichem | A019064675-5g |
N-[4-(aminomethyl)phenyl]acetamide hydrochloride |
25027-73-0 | 95% | 5g |
$594.38 | 2023-09-02 | |
| Chemenu | CM124634-1g |
N-(4-(aminomethyl)phenyl)acetamide hydrochloride |
25027-73-0 | 95% | 1g |
$234 | 2021-06-17 | |
| Chemenu | CM124634-5g |
N-(4-(aminomethyl)phenyl)acetamide hydrochloride |
25027-73-0 | 95% | 5g |
$701 | 2021-06-17 | |
| TRC | A723245-25mg |
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride |
25027-73-0 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A723245-50mg |
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride |
25027-73-0 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A723245-250mg |
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride |
25027-73-0 | 250mg |
$ 295.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN238-1g |
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride |
25027-73-0 | 95+% | 1g |
1001.0CNY | 2021-07-12 |
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride Suppliers
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on N-(4-(Aminomethyl)phenyl)acetamide hydrochloride
Recent Advances in the Study of N-(4-(Aminomethyl)phenyl)acetamide hydrochloride (CAS: 25027-73-0)
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride (CAS: 25027-73-0) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, often referred to by its systematic name, has been the subject of recent studies due to its potential applications in drug development and therapeutic interventions. The following research brief provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
Recent studies have highlighted the role of N-(4-(Aminomethyl)phenyl)acetamide hydrochloride as a key intermediate in the synthesis of novel pharmacologically active molecules. Researchers have explored its utility in the development of inhibitors targeting specific enzymes involved in inflammatory pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of selective COX-2 inhibitors, which are pivotal in the management of chronic inflammatory conditions.
In addition to its synthetic applications, N-(4-(Aminomethyl)phenyl)acetamide hydrochloride has been investigated for its direct biological effects. A recent in vitro study revealed its potential as an anti-proliferative agent against certain cancer cell lines. The compound exhibited moderate cytotoxicity in breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase-3 pathways. These findings suggest its potential as a scaffold for developing new anticancer agents, though further in vivo studies are warranted to validate these effects.
The pharmacokinetic properties of N-(4-(Aminomethyl)phenyl)acetamide hydrochloride have also been a focus of recent research. A 2024 preclinical study evaluated its absorption, distribution, metabolism, and excretion (ADME) profile in rodent models. The results indicated favorable oral bioavailability and a relatively short half-life, making it a candidate for further optimization in drug formulation. However, challenges such as rapid renal clearance were noted, prompting investigations into prodrug strategies to enhance its therapeutic window.
From a structural perspective, computational modeling studies have provided insights into the molecular interactions of N-(4-(Aminomethyl)phenyl)acetamide hydrochloride with biological targets. Density functional theory (DFT) calculations and molecular docking simulations have identified key binding motifs that could be exploited for the design of more potent derivatives. These computational approaches are expected to accelerate the discovery of analogs with improved efficacy and selectivity.
In conclusion, N-(4-(Aminomethyl)phenyl)acetamide hydrochloride (CAS: 25027-73-0) represents a versatile compound with promising applications in medicinal chemistry and drug discovery. Recent advancements in its synthesis, biological evaluation, and pharmacokinetic profiling underscore its potential as a valuable tool for researchers. Future studies should focus on optimizing its properties and exploring its therapeutic potential in more complex disease models. The integration of computational and experimental approaches will likely play a pivotal role in unlocking the full potential of this compound.
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